2-(Butan-2-yloxy)-5-methylpyridin-3-amine is an organic compound belonging to the class of pyridine derivatives. This compound exhibits a unique structure characterized by the presence of a butan-2-yloxy group and a methyl group on the pyridine ring. Its molecular formula is , and it has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, often involving the reaction of pyridine derivatives with alkylating agents. It is available from chemical suppliers and is utilized as a building block in organic synthesis.
2-(Butan-2-yloxy)-5-methylpyridin-3-amine is classified under:
The synthesis of 2-(Butan-2-yloxy)-5-methylpyridin-3-amine typically involves nucleophilic substitution reactions. The most common method includes:
The reaction conditions typically require:
The molecular structure of 2-(Butan-2-yloxy)-5-methylpyridin-3-amine can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-(Butan-2-yloxy)-5-methylpyridin-3-amine |
| InChI | InChI=1S/C10H15N2O/c1-4-8(3)13-10(12)6(5)7(2)11/h5–6,8,12H,4H2,1–3H3 |
| InChI Key | KMEVRPJZXNPABK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OC1=C(C=CC(=N1)C)N |
2-(Butan-2-yloxy)-5-methylpyridin-3-amine can undergo several chemical reactions:
Common reagents and conditions include:
These reactions are significant for modifying the compound's properties and enhancing its applicability in research.
The mechanism of action for 2-(Butan-2-yloxy)-5-methylpyridin-3-amine involves its interaction with biological targets, such as enzymes and receptors. The butan-2-yloxy group enhances binding affinity due to steric effects and hydrophobic interactions. This compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
The specific pathways influenced by this compound depend on its application in medicinal chemistry, where it may exhibit antimicrobial or anti-inflammatory properties.
The physical properties of 2-(Butan-2-yloxy)-5-methylpyridin-3-amine include:
Chemical properties include:
The applications of 2-(Butan-2-yloxy)-5-methylpyridin-3-amines are diverse:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: